N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide
Description
N-(4-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide is a pyrimidine-based small molecule characterized by a dimethylamino group at the 4-position and a methyl group at the 6-position of its central pyrimidine ring. The compound features an anilino linker connecting the central pyrimidine to a phenyl group, which is further substituted with a pyrimidine-2-carboxamide moiety.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-12-11-15(25(2)3)24-18(21-12)23-14-7-5-13(6-8-14)22-17(26)16-19-9-4-10-20-16/h4-11H,1-3H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRNOBECKLGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide generally involves a multi-step synthetic route. Each synthesis begins with the preparation of individual pyrimidine rings, followed by coupling reactions to form the final compound. Common starting materials include 4-(dimethylamino)pyrimidine and 2-amino-4-methylpyrimidine. Reaction conditions often include controlled temperature environments, inert atmospheres, and specific catalysts or reagents.
Industrial Production Methods: : Industrial production typically scales up these reactions, utilizing automated reactors and continuous flow techniques. Industrial synthesis prioritizes safety, efficiency, and cost-effectiveness while maintaining the chemical purity necessary for its applications.
Chemical Reactions Analysis
Types of Reactions: : N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide undergoes various reactions including oxidation, reduction, and substitution. Its pyrimidine rings make it prone to nucleophilic substitution reactions, particularly on electron-deficient sites.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reactions often occur in polar aprotic solvents under specific temperature and pH conditions.
Major Products: : Depending on the reaction, the major products include substituted derivatives where specific functional groups are added or modified, enhancing the compound's properties for different applications.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structural features to N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide exhibit promising antitumor activity. For instance, pyrimidine derivatives are often explored for their ability to inhibit specific cancer cell lines. A study on pyrimidine derivatives demonstrated that modifications in the amino group significantly influenced the cytotoxicity against various cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it may target enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and has implications in neurobiology and inflammation . The inhibition of such enzymes can lead to decreased levels of bioactive lipids, thus influencing various physiological processes.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. SAR studies have shown that modifications to the pyrimidine ring and the amino substituents can significantly alter biological activity. For example, replacing certain functional groups with more hydrophilic or lipophilic counterparts can enhance binding affinity to target proteins or enzymes .
In Vivo Studies
In vivo studies have demonstrated that compounds structurally related to this compound can modulate emotional behavior in animal models by influencing lipid signaling pathways. For instance, a derivative was shown to effectively reduce anandamide levels in mouse brains, leading to observable changes in behavior . This suggests potential applications in treating mood disorders or anxiety-related conditions.
High-Throughput Screening
High-throughput screening methodologies have been employed to evaluate libraries of pyrimidine derivatives for their inhibitory activities against various biological targets. The optimization process involves systematic modification of substituents to enhance potency and selectivity. Such approaches are essential for identifying lead compounds for further development.
Mechanism of Action
The exact mechanism of action for its biological effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites, inhibiting or modifying the target's function. Pathways involved often include signal transduction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide
- Structural Differences : Replaces the pyrimidine-2-carboxamide group with a 4-fluorobenzamide.
- However, the absence of the pyrimidine carboxamide may reduce hydrogen-bonding interactions compared to the target compound .
- Molecular Weight : 365.41 g/mol (vs. ~400–420 g/mol estimated for the target compound).
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
- Structural Differences: Substitutes dimethylamino with diethylamino (increased lipophilicity) and replaces carboxamide with a sulfonamide group.
- Impact: The diethylamino group may improve membrane permeability but could reduce metabolic stability due to increased susceptibility to oxidative dealkylation.
Core Scaffold Modifications
BMS-354825 (Dasatinib Analog)
- Structure : Features a thiazole-carboxamide core instead of pyrimidine.
- Biological Activity: Dual Src/Abl kinase inhibitor with robust in vivo antitumor activity in chronic myelogenous leukemia models.
- Comparison : The thiazole ring may confer distinct electronic properties, improving kinase selectivity. The target compound’s pyrimidine core could offer alternative binding modes but may require optimization for comparable potency .
Thieno[2,3-d]pyrimidine Derivatives
- Structure: Incorporates a sulfur-containing thieno[2,3-d]pyrimidine ring.
- These derivatives often exhibit antimicrobial activity, diverging from the kinase-targeted profile of the target compound .
Crystallographic and Conformational Insights
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structural Features : Intramolecular N–H···N hydrogen bonds stabilize a planar conformation, with dihedral angles between pyrimidine and phenyl groups ranging from 12.0° to 86.1°.
- Comparison : The target compound’s pyrimidine-2-carboxamide group may adopt similar conformational rigidity, but the absence of a fluorophenyl substituent could reduce steric hindrance, enhancing target accessibility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects: Dimethylamino groups balance lipophilicity and metabolic stability, while carboxamide moieties optimize hydrogen-bond interactions for target engagement .
- Therapeutic Potential: Structural analogs like BMS-354825 demonstrate that pyrimidine/thiazole hybrids can achieve clinical efficacy, suggesting the target compound warrants in vivo evaluation .
- Synthetic Feasibility : Palladium-catalyzed coupling (e.g., ) and azide-alkyne cycloaddition () are viable routes for derivatization .
Biological Activity
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and antiviral applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 344.40 g/mol
- CAS Number : 27478236
The compound features a dual pyrimidine structure that enhances its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving the encapsulation of similar pyrimidine derivatives in liposomes demonstrated promising results against HeLa cells and sarcoma 180 tumors. The encapsulated form showed a cell viability reduction of 75.91% at a concentration of 20 μg/mL, while in vivo tests yielded tumor inhibition rates of 66.47% compared to 14.47% for the control group treated with 5-fluorouracil (5-FU) .
Table 1: Anticancer Efficacy of Pyrimidine Derivatives
| Treatment Type | Cell Viability (%) | Tumor Inhibition (%) |
|---|---|---|
| Encapsulated Compound | 75.91 | 66.47 |
| Free Compound | - | 50.46 |
| 5-FU | - | 14.47 |
Antimicrobial Activity
Pyrimidine derivatives have been shown to possess antimicrobial properties. A review highlighted their effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.5–1.0 μg/mL against resistant strains .
Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 4–8 |
| Mycobacterium tuberculosis | 0.5–1.0 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, pyrimidine compounds have been investigated for their antiviral and anti-inflammatory properties. Their role in drug discovery for conditions such as chronic pain and neurological disorders has also been noted .
Case Studies
-
Antitumor Activity in Sarcoma Models
A study assessed the antitumor efficacy of a pyrimidine derivative similar to this compound using a sarcoma model in mice. The results indicated that treatment with the encapsulated form led to a significant reduction in mitotic counts compared to controls, suggesting enhanced therapeutic potential through liposomal delivery systems . -
Antimicrobial Screening
A comprehensive screening of pyrimidine derivatives against various pathogens revealed several candidates with potent activity against resistant strains of bacteria, emphasizing the structural versatility and therapeutic potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
